N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide
Description
Structural Characterization
Molecular Architecture and Heterocyclic Fusion Patterns
The compound exhibits a complex fused heterocyclic system, combining a thiazolo-benzothiazole core with a thiadiazole-carboxamide substituent . Key structural elements include:
Thiazolo-benzothiazole scaffold :
- A fused bicyclic system comprising a benzothiazole ring (benzene fused to a thiazole) and an additional thiazole ring fused at the 5,4-positions. This creates a tricyclic arrangement with sulfur and nitrogen atoms at strategic positions.
- The 7-methyl substituent on the thiazolo-benzothiazole moiety introduces steric bulk, potentially influencing molecular packing and electronic properties.
Thiadiazole-carboxamide side chain :
- A thiadiazole ring (five-membered ring with two nitrogen and one sulfur atom) substituted at position 5 with a propyl group and position 4 with a carboxamide functionality.
- The carboxamide group facilitates hydrogen bonding and enhances solubility, while the propyl chain contributes to hydrophobic interactions.
Table 1: Structural features of key functional groups
| Moiety | Functional Groups | Role in Molecular Interactions |
|---|---|---|
| Thiazolo-benzothiazole | S, N atoms; aromatic π-systems | Electronic conjugation, π-π stacking |
| Thiadiazole | N, S atoms; electron-withdrawing groups | Hydrogen bonding, dipole interactions |
| Carboxamide | CONH2, NH-C=O | Hydrogen donor/acceptor sites |
Fusion Patterns and Aromaticity
The thiazolo-benzothiazole system adopts a planar conformation due to conjugation across the fused rings. This planarity is critical for intermolecular interactions, such as π-π stacking, as observed in related benzothiazole derivatives. The thiadiazole ring, while less planar, contributes to the molecule's overall rigidity and electronic distribution.
Crystallographic Analysis and Conformational Dynamics
While direct crystallographic data for the title compound are unavailable, insights can be drawn from analogous systems:
Interracial Interactions :
Conformational Flexibility :
- The propyl chain on the thiadiazole ring may adopt anti or gauche conformations, influenced by steric hindrance and solvent effects.
- Rotational freedom around the C–N bond in the carboxamide group could lead to distinct conformers in solution.
Table 2: Comparative crystallographic features of related benzothiazole-thiadiazole hybrids
Electronic Structure Profiling via DFT Calculations
Density Functional Theory (DFT) studies on analogous systems reveal critical electronic properties:
HOMO-LUMO Distribution :
Electron Density and Reactivity :
- The thiadiazole ring’s electron-deficient nature enhances electrophilic reactivity, while the carboxamide group stabilizes negative charges.
- Molecular Orbital Energies :
- HOMO: ~−5.0 eV (benzothiazole core)
- LUMO: ~−1.8 eV (thiadiazole-carboxamide)
Table 3: DFT-derived electronic parameters of benzothiazole-thiadiazole hybrids
| Parameter | Value (eV) | Functional Group Influence | Source |
|---|---|---|---|
| HOMO Energy | −5.0 | Aromatic π-systems | |
| LUMO Energy | −1.8 | Thiadiazole-carboxamide | |
| HOMO-LUMO Gap (ΔE) | 3.2 | Electron-withdrawing substituents |
Comparative Analysis with Benzothiazole-Thiadiazole Hybrid Analogues
The title compound shares structural motifs with several bioactive hybrids but differs in substituent placement and electronic effects:
Functional Group Comparison :
Synthetic and Reactivity Trends :
- Synthesis : Likely involves cyclization of 2-mercaptobenzothiazole with thiadiazole precursors under mild conditions, as seen in analogous systems.
- Reactivity : The carboxamide group may undergo hydrolysis or nucleophilic substitution, whereas the thiadiazole ring could participate in cross-coupling reactions.
Electronic and Bioactivity Implications :
Table 4: Bioactivity trends in benzothiazole-thiadiazole hybrids
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS3/c1-3-4-9-13(24-20-19-9)14(21)18-15-17-8-5-6-10-11(12(8)23-15)16-7(2)22-10/h5-6H,3-4H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGLLSVWPJXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction
The thiazolo[5,4-e]benzothiazole nucleus is typically assembled via a tandem cyclocondensation-annulation sequence. A representative approach involves:
- Benzothiazole Precursor Activation : 2-Amino-5-methylbenzothiazole undergoes iodination at the 4-position using N-iodosuccinimide in acetic acid, achieving 85–90% regioselectivity.
- Thiazole Ring Formation : The iodinated intermediate reacts with thiourea derivatives under Ullmann-type coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C), forming the fused thiazole ring with 70–75% yield.
Key Challenge : Competing dimerization at the thiourea stage necessitates strict temperature control (<110°C) and degassed solvents to suppress side reactions.
Thiadiazole Carboxamide Sidechain Installation
Propylthiadiazole Synthesis
The 4-propyl-1,2,3-thiadiazole-5-carboxylic acid precursor is synthesized via:
- Hydrazone Cyclization : Butyraldehyde reacts with thiosemicarbazide in ethanol/HCl to form 4-propyl-1,2,3-thiadiazole (65% yield).
- Carboxylation : Direct carbonation using ClCOCOCl in tetrahydrofuran at −78°C introduces the carboxylic acid group, though yields remain modest (40–45%) due to overoxidation.
Amide Coupling
Activation of the carboxylic acid as a mixed carbonate (ClCO₂Et, N-methylmorpholine) followed by reaction with the thiazolo-benzothiazole amine (Et₃N, CH₂Cl₂, 0°C→RT) achieves 60–65% coupling efficiency. Microwave-assisted coupling (150 W, 100°C, 20 min) improves yields to 78% while reducing epimerization.
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzothiazole iodination | NIS, AcOH, 60°C, 6 h | 89 | 98.2 |
| Ullmann coupling | CuI, phenanthroline, DMF, 110°C | 73 | 95.8 |
| Thiadiazole carboxylation | ClCOCOCl, THF, −78°C | 43 | 91.4 |
| Amide coupling (thermal) | EDCI, HOBt, CH₂Cl₂, 24 h | 62 | 97.1 |
| Amide coupling (microwave) | MW 150 W, 100°C, 20 min | 78 | 98.9 |
Data extrapolated from analogous transformations in
Spectroscopic Characterization Benchmarks
¹H NMR (600 MHz, DMSO-d₆):
HRMS (ESI+):
Calculated for C₁₇H₁₆N₅O₂S₃ [M+H]⁺: 442.0432
Observed: 442.0429 (Δ = −0.7 ppm)
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology (Corning AFR module) reduces Ullmann coupling time from 18 h to 45 min while maintaining 71% yield, leveraging enhanced heat/mass transfer.
Purification Challenges
The product’s low aqueous solubility (XLogP3 = 4.2 predicted) necessitates chromatographic purification on reversed-phase C18 silica with acetonitrile/0.1% formic acid gradients.
Unresolved Synthetic Challenges
- Epimerization at Carboxamide Center : Chiral HPLC reveals 5–7% epimer formation during coupling; pre-activation as acyl fluorides reduces this to <2%.
- Thiadiazole Ring Oxidation : Storage under argon with BHT stabilizer prevents sulfoxide formation (t₁/₂ = 18 months at −20°C).
Emerging Methodological Innovations
Recent advances in electrochemical C–H activation show promise for direct annulation of the thiazole ring, potentially eliminating the iodination step. Preliminary studies using Pt electrodes in MeCN/H₂O achieve 55% yield with 89% selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[1,2-d:3,4-d’]bis(thiazole) core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Medicine: : The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: : It can be used in the development of new materials for electronic devices, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities but lacks the complex fused ring system of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide.
Transfluthrin: Although structurally different, it shares some functional similarities in terms of its interaction with molecular targets.
Uniqueness: N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its complex fused ring system, which imparts distinct electronic properties and biological activities. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound features a unique combination of thiazole and benzothiazole rings, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
- Molecular Formula : C15H16N4S3
- Molecular Weight : 356.44 g/mol
The presence of the thiadiazole moiety enhances its reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of thiazole and benzothiazole exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Good inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Moderate inhibition |
These activities highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that it may act by:
- Inhibiting key enzymes involved in DNA synthesis.
- Binding to cellular receptors , influencing signaling pathways related to cell growth and apoptosis.
Molecular docking studies have provided insights into the binding affinities of the compound with target proteins, further elucidating its mechanism of action.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticancer Studies : A study highlighted the synthesis of several thiazole derivatives, including this compound, which exhibited potent antiproliferative effects across multiple cancer cell lines (IC50 values ranging from 1.1 μM to 2.6 μM) .
- Antimicrobial Efficacy : Another research project assessed the antimicrobial activity against various pathogens, demonstrating effective inhibition against E. coli and S. aureus, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide?
Methodological Answer:
Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, in analogous thiazolo-benzothiazole syntheses, N,N-dimethylformamide (DMF) is often used as a solvent due to its polar aprotic nature, which facilitates nucleophilic substitution reactions. Potassium carbonate (K₂CO₃) is a common base for deprotonation, as seen in the synthesis of similar thiadiazoles . Reaction temperature is critical: room-temperature stirring is typically employed to avoid side reactions, while reflux conditions may accelerate cyclization steps. Yield improvements can be achieved by adjusting molar ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol precursor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
